molecular formula C13H18N2O5 B12308116 (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid

Cat. No.: B12308116
M. Wt: 282.29 g/mol
InChI Key: JMYXNRDGPTYQBP-UHFFFAOYSA-N
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Description

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a pyridinyl moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Hydroxy Group: The hydroxy group is introduced via a stereoselective reduction of a corresponding ketone intermediate using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Introduction of the Pyridinyl Group: The pyridinyl group is incorporated through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form different stereoisomers or derivatives using reducing agents such as NaBH4 or LiAlH4.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Pyridine derivatives, nucleophiles

Major Products Formed

The major products formed from these reactions include ketones, reduced alcohols, and substituted pyridinyl derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of chiral compounds and complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the development of pharmaceutical agents, including potential drugs for treating various diseases.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-(pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or participate in signaling pathways. The presence of the Boc protecting group and the pyridinyl moiety allows for selective binding to target sites, influencing biological activity.

Properties

IUPAC Name

3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-6-4-5-7-14-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYXNRDGPTYQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=N1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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